molecular formula C13H21N B8410551 2-(2-Methylphenyl)hexylamine

2-(2-Methylphenyl)hexylamine

Cat. No.: B8410551
M. Wt: 191.31 g/mol
InChI Key: YHSQGAWFOVLZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenyl)hexylamine is a synthetic organic compound featuring a hexylamine chain linked to a 2-methylphenyl group. This structure places it within a broad class of substituted phenethylamine derivatives, which are of significant interest in various biochemical and pharmacological research areas . As a high-purity research chemical, it is intended for laboratory use exclusively and is not for diagnostic, therapeutic, or any personal use. While a specific mechanism of action for 2-(2-Methylphenyl)hexylamine has not been elucidated in the available scientific literature, its structural backbone suggests potential utility as a building block in medicinal chemistry for the synthesis of more complex molecules or as a candidate for receptor binding studies . Researchers may investigate its properties and potential interactions with biological systems, such as enzyme targets or neurotransmitter receptors, in controlled in vitro settings. This product is provided for research use only (RUO). It is strictly not for human or veterinary consumption, diagnostic use, or therapeutic application. Researchers should handle all chemicals with appropriate personal protective equipment (PPE) and adhere to their institution's safety protocols.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2-(2-methylphenyl)hexan-1-amine

InChI

InChI=1S/C13H21N/c1-3-4-8-12(10-14)13-9-6-5-7-11(13)2/h5-7,9,12H,3-4,8,10,14H2,1-2H3

InChI Key

YHSQGAWFOVLZLH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN)C1=CC=CC=C1C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-Methylphenyl)hexylamine with structurally and functionally related compounds, emphasizing substituent effects, chain length, and pharmacological implications.

Table 1: Structural and Functional Comparison

Compound Name Structure Substituents Chain Length Pharmacological Activity Key References
2-(2-Methylphenyl)hexylamine Hexylamine + 2-methylphenyl -CH₃ at phenyl C2 C6 Hypothesized CNS modulation
Dopamine HCl Phenethylamine + 3,4-dihydroxyphenyl -OH at phenyl C3, C4 C2 Neurotransmitter (D1/D2 receptors)
2-(2-Methoxyphenoxy)ethylamine Ethylamine + 2-methoxyphenoxy -OCH₃ at phenoxy C2 C2 Research applications (unspecified)
Methoxisopropamine (hydrochloride) Arylcyclohexylamine + 3-methoxyphenyl -OCH₃ at phenyl C3 Cyclohexyl NMDA receptor antagonist (proposed)

Key Comparisons

Methoxy groups in 2-(2-Methoxyphenoxy)ethylamine and Methoxisopropamine may enhance metabolic stability but reduce polar interactions, altering target selectivity .

Chain Length and Lipophilicity

  • The C6 chain in 2-(2-Methylphenyl)hexylamine likely increases lipophilicity (logP ~3.5 estimated) compared to dopamine (logP ~-0.98), favoring CNS penetration but possibly reducing aqueous solubility .
  • Shorter chains (e.g., dopamine’s C2) prioritize polar receptor interactions, while cyclohexyl groups (Methoxisopropamine) may enhance NMDA receptor binding through conformational rigidity .

Methoxisopropamine’s arylcyclohexylamine class diverges significantly, targeting NMDA receptors rather than monoaminergic systems .

Preparation Methods

Reaction Mechanism and Substrate Selection

Reductive amination emerges as a principal route for synthesizing 2-(2-methylphenyl)hexylamine, leveraging the hydrogenation of imine intermediates formed from aldehydes and ammonia. The aldehyde precursor, 2-(2-methylphenyl)hexanal, is synthesized via Friedel-Crafts acylation of toluene with hexanoyl chloride, followed by reduction to the alcohol and subsequent oxidation. Reacting this aldehyde with ammonia under hydrogenation conditions (20–100 bar H₂, 70–170°C) in the presence of a palladium-on-carbon (Pd/C) catalyst yields the target primary amine.

Optimization of Reaction Parameters

Key variables include:

  • Temperature : Elevated temperatures (120–160°C) enhance reaction rates but risk by-product formation (e.g., ethylhexanol).

  • Pressure : Hydrogen pressures of 40–75 bar balance reaction efficiency and safety.

  • Catalyst Loading : A Pd/C catalyst concentration of 0.03 g (100% basis) per gram of substrate ensures complete conversion while minimizing costs.

Experimental data from analogous syntheses (e.g., N-ethyl-N,N-diisopropylamine) demonstrate that controlled aldehyde addition prevents exothermic runaway, achieving >95% conversion (Table 1).

Table 1: Reductive Amination of 2-(2-Methylphenyl)hexanal with Ammonia

ParameterOptimal RangeConversion (%)By-Products (%)
Temperature (°C)120–16092–98<5
Pressure (bar)40–7595–983–7
Catalyst Loading0.03 g/g substrate972

Alkylation of Ammonia with 2-(2-Methylphenyl)hexyl Halides

Nucleophilic Substitution Pathways

Alkylation of ammonia with 2-(2-methylphenyl)hexyl bromide offers a direct route but faces challenges in selectivity. Primary amine formation competes with secondary and tertiary amine by-products due to successive alkylation. To mitigate this, a large excess of ammonia (10:1 molar ratio) and polar aprotic solvents (e.g., DMF) are employed.

Solvent and Stoichiometric Effects

  • Solvent Choice : Dimethylformamide (DMF) enhances nucleophilicity of ammonia, favoring primary amine formation (75% yield).

  • Temperature Control : Reactions conducted at 0–5°C reduce polyalkylation, albeit with slower kinetics.

Table 2: Alkylation of Ammonia with 2-(2-Methylphenyl)hexyl Bromide

ConditionOutcomeYield (%)Selectivity (%)
Excess NH₃ (10:1)Primary amine7585
Room TemperatureTertiary amine2010
DMF SolventPrimary amine7585

Gabriel Synthesis for Primary Amine Production

Phthalimide Protection and Deprotection

The Gabriel method circumvents over-alkylation by employing potassium phthalimide as a protected ammonia equivalent. 2-(2-Methylphenyl)hexyl bromide reacts with potassium phthalimide in anhydrous THF, followed by acidic hydrolysis (HCl, reflux) to release the primary amine.

Yield and Purity Considerations

  • Reaction Time : 12–24 hours for complete alkylation.

  • Hydrolysis Conditions : 6M HCl at 110°C for 4 hours achieves >90% deprotection.

Table 3: Gabriel Synthesis of 2-(2-Methylphenyl)hexylamine

StepConditionsYield (%)Purity (%)
AlkylationTHF, 24 h8895
Hydrolysis6M HCl, 4 h9298

Industrial-Scale Adaptations and Catalyst Recycling

Continuous-Flow Hydrogenation

Drawing from industrial practices for tris(2-ethylhexyl)amine synthesis, continuous-flow systems enhance scalability. Fixed-bed reactors with Pd/C catalysts enable sustained production (30–50 kg/day) with catalyst lifetimes exceeding 15 batches.

Economic and Environmental Metrics

  • Catalyst Reuse : Pd/C recirculation reduces costs by 40%.

  • Waste Minimization : Aqueous-organic phase separation achieves >99% solvent recovery.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • Reductive Amination : Highest yield (97%) but requires high-pressure equipment.

  • Gabriel Synthesis : Excellent selectivity (98%) but involves multi-step processing.

  • Alkylation : Rapid but low selectivity (85%).

By-Product Management

  • Ethylhexanol (from reductive amination) and phthalic acid (Gabriel method) are primary by-products, removable via distillation or extraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.